molecular formula C11H11NO3 B1519461 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 26518-72-9

6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1519461
CAS No.: 26518-72-9
M. Wt: 205.21 g/mol
InChI Key: KARZBZOCCAOBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound featuring a fused benzene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate intermediates. One common method starts with the condensation of a 2-aminophenol derivative with an acylating agent. This reaction proceeds under mild to moderate conditions, typically requiring a catalyst such as a Lewis acid (e.g., zinc chloride) and an organic solvent like toluene or dichloromethane.

Industrial Production Methods:

On an industrial scale, the production of this compound involves similar principles but optimized for higher yield and efficiency. The use of continuous flow reactors and high-throughput screening can enhance reaction rates and product purity. Environmental considerations are also taken into account, such as the minimization of solvent waste and the use of greener alternatives.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the oxazinone ring can yield corresponding amines. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the benzene ring. Common reagents include halogens (for electrophilic) and strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

The compound's reactions often require specific reagents:

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in an alcoholic solvent.

  • Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution.

Major Products:

  • Oxidation: Forms quinone derivatives.

  • Reduction: Yields amines.

  • Substitution: Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry:

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure can be modified to create various derivatives with potential pharmaceutical applications.

Biology and Medicine:

Research has explored the use of this compound in developing pharmaceutical agents, particularly as enzyme inhibitors or as components in drug delivery systems. Its unique structure allows for specific interactions with biological targets.

Industry:

In industrial applications, 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used in the synthesis of polymers and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes. Its oxazine ring can engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Pathways involved typically include inhibition of enzymatic activity or disruption of specific protein-protein interactions.

Comparison with Similar Compounds

  • 4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 6-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 6-Chloro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Properties

IUPAC Name

6-acetyl-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZBZOCCAOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one (1 g, 5.23 mmol), methyl iodide (1.13 g, 7.84 mmol) and cesium carbonate (2.55 g, 7.84 mmol) were dissolved in DMF (2 mL). The reaction mixture was irradiated by microwave for 30 minutes at 100° C. The solvent was removed and extracted with dichloromethane. Purification by silica chromatography (ISCO) produced 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (0.9 g, 84%). 1H NMR (400 MHz, CDCl3): δ 7.63 (s, 1H), 7.60 (d, 1H), 7.01 (d, 1H), 4.70 (s, 2H), 3.42 (s, 3H), 2.60 (s, 3H); MS (ESI) m/z: Calculated for C11H11NO3: 205.1. found: 206.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.